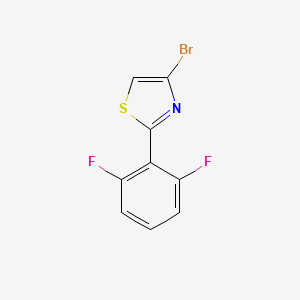

4-Bromo-2-(2,6-difluorophenyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(2,6-difluorophenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and two fluorine atoms at the 2,6-positions on the phenyl ring attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,6-difluorophenyl)thiazole typically involves the reaction of 2,6-difluorobenzonitrile with bromine and sulfur in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The process can be summarized as follows:

Starting Materials: 2,6-difluorobenzonitrile, bromine, sulfur.

Reaction Conditions: Elevated temperatures (around 100-150°C), solvents like DMF or DMSO, and a base such as potassium carbonate.

Procedure: The starting materials are mixed in the solvent, and the reaction is allowed to proceed under the specified conditions until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Bromo Position

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. For example:

-

Phosphonate Formation : Reaction with triethyl phosphite via the Arbuzov mechanism replaces bromine with a phosphonate group. This reaction is sensitive to conditions (temperature, reagent stoichiometry) and often reduces bromine at adjacent positions .

-

Thiolation : Treatment with thioacetamide in DMF yields 4-mercapto derivatives, a precursor for further functionalization .

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Arbuzov | Triethyl phosphite, 80°C | 4-Phosphonate-thiazole | 74% | |

| Thiolation | Thioacetamide, DMF, RT | 4-Mercapto-thiazole | 84% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl thiazoles, useful in constructing π-conjugated systems .

-

Buchwald-Hartwig Amination : Coupling with amines introduces amino groups at position 4, enhancing solubility for biological applications .

Example :

-

Reaction with 4-methoxyphenylboronic acid under Pd(dppf)Cl₂ catalysis produces 4-(4-methoxyphenyl)-2-(2,6-difluorophenyl)thiazole (IC₅₀ = 0.16 μM against MCF-7 cells) .

Cyclocondensation with Thiocarbamides

The bromothiazole reacts with thiocarbamides to form pyrazoline-thiazole hybrids, a scaffold with anticancer and anticholinesterase activity:

-

Mechanism : The sulfur atom in thiocarbamide attacks the bromine, followed by cyclization. For example, phenacyl bromide derivatives undergo Hantzsch-type thiazole synthesis .

Notable Hybrid :

| Compound | Biological Activity | IC₅₀ (μM) | Target Cell Line | Reference |

|---|---|---|---|---|

| 9t | BRAF V600E inhibition | 0.05 | WM266.4 | |

| 3d | Cholinesterase inhibition | 4.2 | AChE |

Functionalization of the Thiazole Core

-

Electrophilic Aromatic Substitution : The 5-position of the thiazole undergoes bromination using N-bromosuccinimide (NBS) .

-

Hydrogen Bonding Interactions : The nitrogen in the thiazole ring forms hydrogen bonds (e.g., with Arg364 in Topoisomerase I), critical for bioactivity .

Structural Insight :

Docking studies reveal that the 2,6-difluorophenyl group enhances π-stacking with DNA, while the bromine’s replacement modulates hydrophobic interactions .

Demethylation and Hydroxylation

Scientific Research Applications

4-Bromo-2-(2,6-difluorophenyl)thiazole is used in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,6-difluorophenyl)thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their

Biological Activity

4-Bromo-2-(2,6-difluorophenyl)thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. This article examines its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring substituted with bromine and difluorophenyl groups. Its molecular formula is C9H5BrF2N2S with a molecular weight of approximately 292.11 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study on related thiazole compounds demonstrated their ability to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance cytotoxicity against various cancer cell lines, including melanoma and prostate cancer .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| This compound | TBD | Melanoma |

| ATCAA-1 | 0.7 - 1.0 | Prostate Cancer |

| SMART Compounds | 0.021 - 0.071 | Various Cancer Lines |

The mechanism through which this compound exerts its effects involves interaction with microtubules, leading to disruption in mitotic spindle formation. This disruption results in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may influence various signaling pathways associated with tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substitution patterns on the thiazole ring significantly affect biological activity. For instance:

- The introduction of electron-withdrawing groups (e.g., fluorine) enhances potency.

- Bromine substitution at specific positions can improve binding affinity to target proteins.

Table 2: Influence of Substituents on Biological Activity

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity |

| Bromine | Enhances binding affinity |

| Alkyl groups | Modulates solubility |

Case Studies

- Anticancer Screening : In a study conducted by the National Cancer Institute (NCI), compounds similar to this compound were screened against a panel of human tumor cell lines. Results showed promising activity with IC50 values in the low nanomolar range for several derivatives .

- Molecular Docking Studies : Computational studies have demonstrated that this compound binds effectively to tubulin and other molecular targets implicated in cancer progression. These studies provide insights into the binding modes and interactions at the molecular level .

Properties

IUPAC Name |

4-bromo-2-(2,6-difluorophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NS/c10-7-4-14-9(13-7)8-5(11)2-1-3-6(8)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHWKARTDRLCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=CS2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.